

# An In-depth Technical Guide to 1-Nitropentane: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Nitropentane**

Cat. No.: **B1594721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **1-nitropentane**. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It includes a detailed summary of its physicochemical properties, spectroscopic data, a robust experimental protocol for its synthesis, and a discussion of its primary chemical transformations.

## Chemical Structure and Identification

**1-Nitropentane** is a primary nitroalkane characterized by a nitro functional group (-NO<sub>2</sub>) attached to the terminal carbon of a five-carbon aliphatic chain.<sup>[1]</sup><sup>[2]</sup> Its linear structure results in minimal steric hindrance around the reactive nitro group.<sup>[1]</sup>

Table 1: Chemical Identifiers for **1-Nitropentane**

| Identifier        | Value                                              |
|-------------------|----------------------------------------------------|
| IUPAC Name        | 1-nitropentane[3]                                  |
| CAS Number        | 628-05-7[1]                                        |
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub> [1] |
| Molecular Weight  | 117.15 g/mol [1]                                   |
| Canonical SMILES  | CCCCC--INVALID-LINK--[O-][3]                       |
| InChI             | InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3[3]   |
| InChIKey          | BVALZCVRLDMXOQ-UHFFFAOYSA-N[3]                     |

## Physicochemical Properties

**1-Nitropentane** is a colorless to pale yellow liquid at room temperature.[2] It is less soluble in water but shows good solubility in organic solvents, a property attributable to the moderate polarity imparted by the nitro group.[2]

Table 2: Physicochemical Data for **1-Nitropentane**

| Property                              | Value                                             |
|---------------------------------------|---------------------------------------------------|
| Density                               | 0.952 g/mL at 25 °C[2]                            |
| Boiling Point                         | 173 °C (at 760 mmHg)[4]; 75-76 °C (at 23 mmHg)[2] |
| Melting Point                         | -24.33 °C (estimate)[2][5]                        |
| Flash Point                           | 61 °C (closed cup)[5]                             |
| Refractive Index (n <sub>20/D</sub> ) | 1.417[2]                                          |

## Experimental Protocols

# Synthesis of 1-Nitropentane via Nucleophilic Substitution

The following protocol for the synthesis of **1-nitropentane** is adapted from a reliable procedure for the preparation of primary nitroalkanes published in Organic Syntheses. The reaction proceeds via a nucleophilic substitution of a primary alkyl halide with a nitrite salt.

Reaction Scheme:



[Click to download full resolution via product page](#)

## Synthesis of 1-Nitropentane.

Materials:

- 1-Bromopentane (Reagent grade)
- Silver nitrite ( $\text{AgNO}_2$ )
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate
- Distilled water

Equipment:

- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Apparatus for filtration under suction
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of Silver Nitrite: In a fume hood, under minimal light, a solution of silver nitrate in distilled water is added in portions to a stirred solution of sodium nitrite in distilled water. The resulting yellow precipitate of silver nitrite is collected by suction filtration, washed with distilled water, then with alcohol, and finally with ether. It is then dried in a vacuum desiccator.
- Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a stirred suspension of freshly prepared silver nitrite in anhydrous diethyl ether.
- Addition of 1-Bromopentane: 1-Bromopentane is added dropwise from the dropping funnel to the stirred suspension of silver nitrite over a period of approximately 2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 24 hours to ensure the completion of the reaction.
- Work-up: The reaction mixture is filtered to remove the precipitated silver bromide. The filter cake is washed with a small amount of anhydrous diethyl ether, and the washings are combined with the filtrate.
- Purification: The ether is removed from the filtrate by distillation at atmospheric pressure. The residual liquid is then distilled under reduced pressure to yield pure **1-nitropentane**. The product should be collected as a colorless liquid.

# Spectroscopic Data

## Infrared (IR) Spectroscopy

The IR spectrum of **1-nitropentane** is characterized by strong absorption bands corresponding to the nitro group and the alkyl chain.

Table 3: Characteristic IR Absorption Bands for **1-Nitropentane**

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                    |
|--------------------------------|-----------------------------------------------|
| ~2960-2850                     | C-H stretching vibrations of the pentyl group |
| ~1550                          | Asymmetric NO <sub>2</sub> stretching         |
| ~1378                          | Symmetric NO <sub>2</sub> stretching          |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons at different positions along the pentyl chain.

Table 4: <sup>1</sup>H NMR Chemical Shifts for **1-Nitropentane** (CDCl<sub>3</sub>)

| Proton Assignment                                             | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|---------------------------------------------------------------|----------------------------------|--------------|
| H-C-NO <sub>2</sub> ( $\alpha$ -protons)                      | ~4.38                            | Triplet      |
| C-CH <sub>2</sub> -C-NO <sub>2</sub> ( $\beta$ -protons)      | ~2.02                            | Multiplet    |
| C-CH <sub>2</sub> -C-C-NO <sub>2</sub> ( $\gamma$ -protons)   | ~1.40                            | Multiplet    |
| CH <sub>3</sub> -C-C-C-NO <sub>2</sub> ( $\delta$ -protons)   | ~1.35                            | Multiplet    |
| H <sub>3</sub> C-C-C-C-NO <sub>2</sub> ( $\epsilon$ -protons) | ~0.93                            | Triplet      |

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon attached to the electron-withdrawing nitro group is the most deshielded.

Table 5: Estimated  $^{13}\text{C}$  NMR Chemical Shifts for **1-Nitropentane** ( $\text{CDCl}_3$ )

| Carbon Assignment                      | Estimated Chemical Shift ( $\delta$ , ppm) |
|----------------------------------------|--------------------------------------------|
| $\text{C-NO}_2$ (C1)                   | ~75                                        |
| $\text{C-C-NO}_2$ (C2)                 | ~28                                        |
| $\text{C-C-C-C-NO}_2$ (C3)             | ~26                                        |
| $\text{C-C-C-C-NO}_2$ (C4)             | ~22                                        |
| $\text{CH}_3\text{-C-C-C-C-NO}_2$ (C5) | ~14                                        |

## Mass Spectrometry (MS)

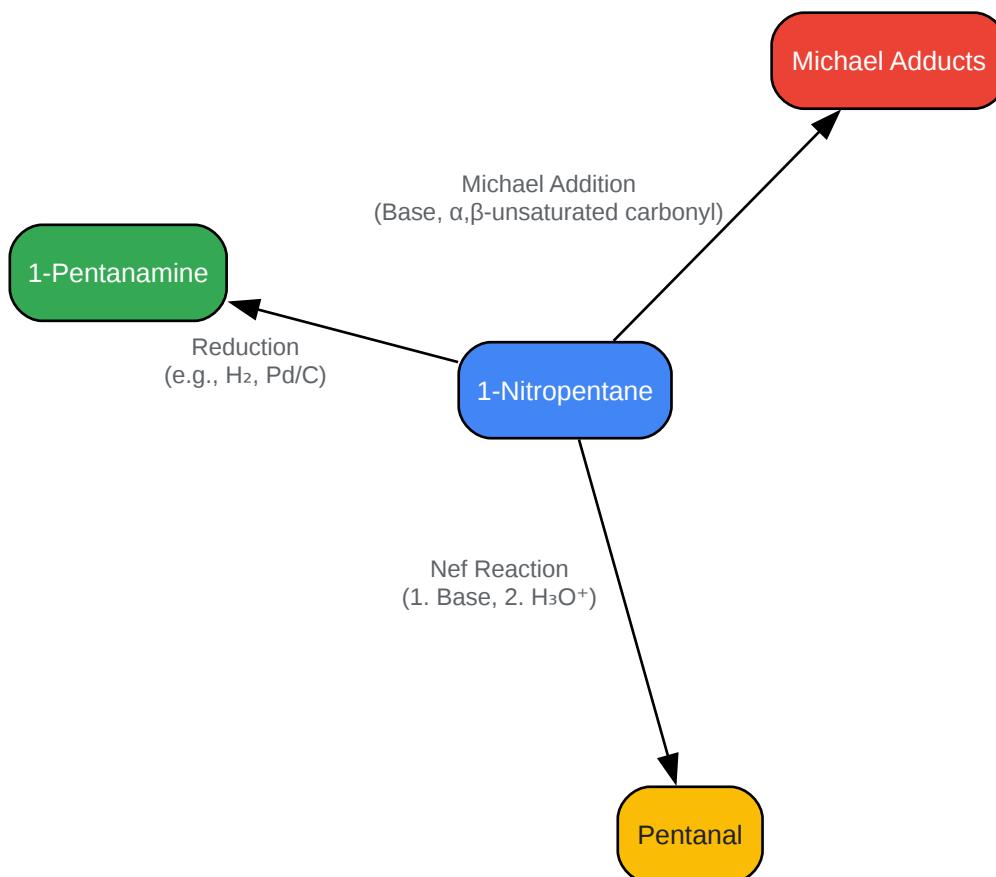

The electron ionization mass spectrum of **1-nitropentane** shows fragmentation patterns typical for nitroalkanes.

Table 6: Major Fragments in the Mass Spectrum of **1-Nitropentane**

| m/z | Assignment                             |
|-----|----------------------------------------|
| 117 | $[\text{M}]^+$ (Molecular ion)         |
| 71  | $[\text{M} - \text{NO}_2]^+$           |
| 43  | $[\text{C}_3\text{H}_7]^+$ (Base Peak) |
| 41  | $[\text{C}_3\text{H}_5]^+$             |
| 29  | $[\text{C}_2\text{H}_5]^+$             |

## Reactivity and Applications

**1-Nitropentane** is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group.[1][2]



[Click to download full resolution via product page](#)

### Key reactions of **1-Nitropentane**.

- Reduction: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H<sub>2</sub> over Pd/C) or metals in acid. This makes **1-nitropentane** a useful precursor for the synthesis of 1-pentanamine.<sup>[1]</sup>
- Nef Reaction: In the presence of a base, the  $\alpha$ -proton of **1-nitropentane** can be abstracted to form a nitronate anion. Treatment of this anion with strong acid leads to the formation of an aldehyde (pentanal) and nitrous oxide.
- Michael Addition: The nitronate anion, being a good nucleophile, can participate in Michael addition reactions with  $\alpha,\beta$ -unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds.<sup>[1]</sup>
- Henry Reaction (Nitroaldol Reaction): The nitronate anion can also add to aldehydes and ketones to form  $\beta$ -nitro alcohols, which are versatile synthetic intermediates.

In terms of applications, **1-nitropentane** serves as a standard for organic nitrogen in environmental analysis, a solvent in certain laboratory settings, and a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates where the nitro group may act as a pharmacophore.[1][5]

## Safety and Handling

**1-Nitropentane** is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant.[3][5] Store in a cool, dry, and well-ventilated area away from sources of ignition. Use of personal protective equipment, including safety goggles, gloves, and a respirator, is recommended when handling this chemical.

## Conclusion

**1-Nitropentane** is a fundamental primary nitroalkane with well-defined chemical and physical properties. Its versatile reactivity, particularly of the nitro group, makes it a valuable intermediate in organic synthesis for the introduction of a pentyl moiety or a primary amine. This guide provides essential technical information to support its safe and effective use in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-NITROHEXANE(646-14-0) 13C NMR spectrum [chemicalbook.com]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Nitrohexane | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Nitropentane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594721#1-nitropentane-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1594721#1-nitropentane-chemical-properties-and-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)